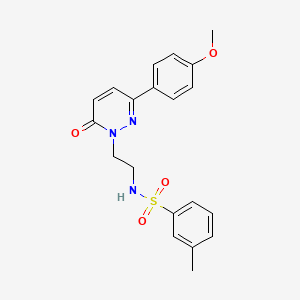

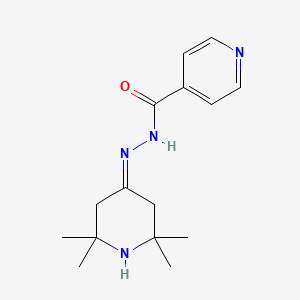

![molecular formula C16H14N4O2S B2965365 N-benzyl-2-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)acetamide CAS No. 688793-60-4](/img/structure/B2965365.png)

N-benzyl-2-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, compounds containing a 1,3-thiazolidin-4-one fragment, which is structurally similar to the compound , are known for their biological activity . The synthesis of such compounds often involves the reaction of substituted benzohydrazides with 2,2′-(carbonothioyldisulfanediyl)diacetic acid .Molecular Structure Analysis

The molecular structure of “N-benzyl-2-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)acetamide” is complex and offers potential for various biological applications. The compound belongs to the class of pyridopyrimidines, which are known for their therapeutic interest .Wissenschaftliche Forschungsanwendungen

Anticonvulsant Activity

The compound has been synthesized and tested for its potential as an anticonvulsant . It was found that the synthesized compounds showed weak to moderate anticonvulsant effects in a pentylenetetrazole-induced seizure model in mice . This suggests its utility in the development of new treatments for epilepsy and other seizure-related disorders.

Pharmacophore Modeling

Based on modern pharmacophore modeling principles, the compound’s structure—particularly the presence of a hydrophobic ring—suggests it has a high anticonvulsant potential . This makes it a valuable scaffold for designing new anticonvulsant drugs.

Chemical Synthesis

The compound can be synthesized by reacting (4-oxo-2-thioxo-1,4-dihydro-3(2H)-quinazolinyl)acetic acid with appropriate amines in the presence of N,N’-carbonyldiimidazole . This process is significant for the mass production of the compound for further research and potential pharmaceutical applications.

Structure-Activity Relationship (SAR) Study

The compound’s SAR can be explored to understand the relationship between its chemical structure and biological activity. This information is crucial for optimizing its anticonvulsant properties and minimizing potential side effects .

Synthesis of Derivatives

The compound serves as a starting point for the synthesis of a variety of derivatives. These derivatives can be tested for a range of biological activities, potentially leading to the discovery of new therapeutic agents .

Industrial Application

The methods developed for the synthesis of this compound, including improved yield and easy purification, have industrial applications. They can be used to produce other benzyl-protected phenols, which are key intermediates in the synthesis of bulkier non-metallocene complexes .

Eigenschaften

IUPAC Name |

N-benzyl-2-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4O2S/c21-13(18-9-11-5-2-1-3-6-11)10-20-15(22)12-7-4-8-17-14(12)19-16(20)23/h1-8H,9-10H2,(H,18,21)(H,17,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCSMLJBJOSUFBZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)CN2C(=O)C3=C(NC2=S)N=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-ethoxyphenyl)-2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2965282.png)

![3-(4-fluorophenyl)-1-(3-hydroxypropyl)-7,9-dimethyl-5,7,9-trihydro-4H-1,2,4-tr iazino[4,3-h]purine-6,8-dione](/img/structure/B2965286.png)

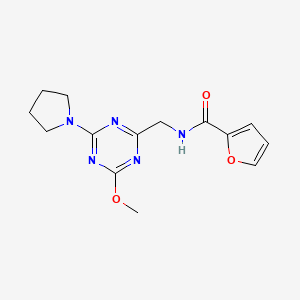

![1-ethyl-5-((4-fluorobenzyl)thio)-6-(furan-2-ylmethyl)-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2965287.png)

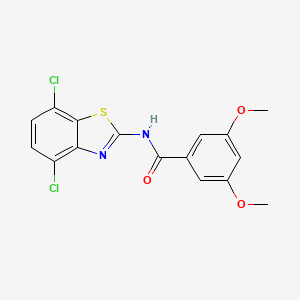

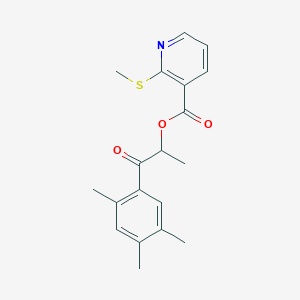

![[2-(3-Chloro-4-methoxyanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate](/img/structure/B2965294.png)

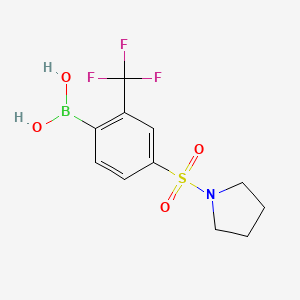

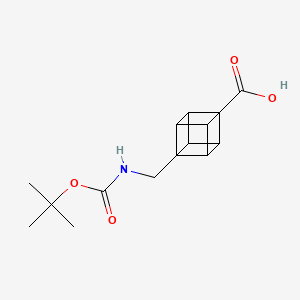

![(2S)-N-[dimethyl(oxo)-lambda6-sulfanylidene]pyrrolidine-2-carboxamide hydrochloride](/img/structure/B2965297.png)

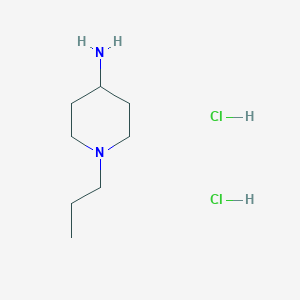

![7-Azaspiro[3.5]nonan-1-ol hydrochloride](/img/structure/B2965302.png)